molecular formula C10H10FNO3 B1335835 Ethyl [(3-fluorophenyl)amino](oxo)acetate CAS No. 54739-26-3

Ethyl [(3-fluorophenyl)amino](oxo)acetate

Cat. No. B1335835
CAS RN: 54739-26-3
M. Wt: 211.19 g/mol
InChI Key: TUVUAGIMMZOPJH-UHFFFAOYSA-N
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Description

Ethyl (3-fluorophenyl)aminoacetate, also known as ethyl 3-fluoro-N-phenylbenzamide, is an organic compound with a molecular formula of C12H12FNO3. It is used as a reactant for the preparation of biologically active molecules .


Synthesis Analysis

The synthesis of Ethyl (3-fluorophenyl)aminoacetate involves a stirring suspension of NaH and CO (OEt)2 in toluene. A solution of substituted acetophenone in toluene is added dropwise under reflux. The mixture is allowed to reflux and is stirred for 20 minutes after the addition is complete .


Molecular Structure Analysis

The molecular formula of Ethyl (3-fluorophenyl)aminoacetate is C10H10FNO3, and its molecular weight is 211.19 g/mol.


Physical And Chemical Properties Analysis

The physical and chemical properties of Ethyl (3-fluorophenyl)aminoacetate include a refractive index of n20/D 1.5172 (lit.), a boiling point of 262-263 °C (lit.), and a density of 1.166 g/mL at 25 °C (lit.) .

Scientific Research Applications

Medicinal Chemistry and Drug Development

Ethyl 3-aminobenzoylacetate serves as a valuable scaffold for designing novel pharmaceutical compounds. Researchers have explored its potential in creating derivatives with enhanced bioactivity. For instance, modifications to the ethyl group or the aromatic ring can lead to compounds with improved pharmacological properties .

Antiviral Activity

Studies have investigated the antiviral potential of indole derivatives, including ethyl 3-aminobenzoylacetate. These compounds exhibit inhibitory effects against viruses such as influenza A and Coxsackie B4. Researchers have synthesized various analogs, optimizing their structures for antiviral efficacy .

Anti-HIV Agents

Ethyl 3-aminobenzoylacetate derivatives have been evaluated for their anti-HIV activity. Specifically, 4-[(1,2-dihydro-2-oxo-3H-indol-3-ylidene)amino]N(4,6-dimethyl-2-pyrimidinyl)-benzene derivatives demonstrated promising results against both HIV-1 and HIV-2 strains .

Green Chemistry Applications

The compound’s unique structure makes it suitable for multicomponent reactions. For example, sodium fluoride-catalyzed Knoevenagel–Michael reactions have been employed to construct pharmacophores like ethyl 3-aminobenzoylacetate. These green chemistry approaches offer efficient strategies for synthesis .

Biocatalysis and Chiral Synthesis

Enzymatic reduction of related compounds, such as 2-keto-3-(N-benzoylamino)-3-phenyl propionic acid ethyl ester, can yield chiral products like (2R,3S)-N-benzoyl-3-phenyl isoserine ethyl ester. Such chiral intermediates find applications in drug synthesis and asymmetric catalysis .

Agrochemical Research

Indole derivatives, including ethyl 3-aminobenzoylacetate, have relevance in agrochemicals. Their structural features make them interesting candidates for plant growth regulators, herbicides, and insecticides. Further exploration of their biological effects in agriculture is ongoing .

properties

IUPAC Name

ethyl 2-(3-fluoroanilino)-2-oxoacetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10FNO3/c1-2-15-10(14)9(13)12-8-5-3-4-7(11)6-8/h3-6H,2H2,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TUVUAGIMMZOPJH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=O)NC1=CC(=CC=C1)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10FNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50392245
Record name F0904-0113
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50392245
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

211.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl [(3-fluorophenyl)amino](oxo)acetate

CAS RN

54739-26-3
Record name F0904-0113
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50392245
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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